molecular formula C11H10O3 B8507275 3-(4-Acetylphenyl)prop-2-enoic acid CAS No. 18910-24-2

3-(4-Acetylphenyl)prop-2-enoic acid

Cat. No. B8507275
Key on ui cas rn: 18910-24-2
M. Wt: 190.19 g/mol
InChI Key: UWGWQGQPCBDJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04512994

Procedure details

A mixture of 9.5 g (0.05 mole) of 4-acetylcinnamic acid [obtained according to G. H. Cleland, J. Org. Chem., 34, 744 (1969)], of 30 g of thionyl chloride and 40 cc of benzene was brought to reflux for 20 minutes. The solution was concentrated dry under low pressure. The residual solid was dissolved in 100 cc of dioxane and the resulting solution was added, dropy by drop at a temperature of 20° C., to a solution of 9.3 g (0.15 mole) of ethanolamine in 50 cc of dioxane. The mixture was stirred for 1 hour at room temperature, poured into a mixture of 500 g of ice and 20 cc of 10N hydrochloric acid then extracted with chloroform. The organic phase was washed with water and dried on sodium sulfate. By evaporation of the solvent under low pressure there was obtained N-(2-hydroxyethyl)-4-acetylcinnamamide which was purified by recrystallization in ethylacetate. Melting point=124°-125° C. Yield: 4.2 g (36% of theory).
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
9.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:14]=[CH:13][C:7]([CH:8]=[CH:9][C:10]([OH:12])=O)=[CH:6][CH:5]=1)(=[O:3])[CH3:2].S(Cl)(Cl)=O.[CH2:19]([CH2:21][NH2:22])[OH:20].Cl>O1CCOCC1.C1C=CC=CC=1>[OH:20][CH2:19][CH2:21][NH:22][C:10](=[O:12])[CH:9]=[CH:8][C:7]1[CH:6]=[CH:5][C:4]([C:1](=[O:3])[CH3:2])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C=CC(=O)O)C=C1
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
9.3 g
Type
reactant
Smiles
C(O)CN
Step Four
Name
ice
Quantity
500 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Step Six
Name
Quantity
40 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 minutes
Duration
20 min
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
dry under low pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residual solid was dissolved in 100 cc of dioxane
ADDITION
Type
ADDITION
Details
the resulting solution was added
CUSTOM
Type
CUSTOM
Details
at a temperature of 20° C.
EXTRACTION
Type
EXTRACTION
Details
then extracted with chloroform
WASH
Type
WASH
Details
The organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
dried on sodium sulfate
CUSTOM
Type
CUSTOM
Details
By evaporation of the solvent under low pressure there

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCCNC(C=CC1=CC=C(C=C1)C(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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